Cas no 1443350-84-2 (4-fluoro-2-(hexoxymethyl)benzaldehyde)
4-fluoro-2-(hexoxymethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-2-(hexoxymethyl)benzaldehyde
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- MDL: MFCD19442968
- Inchi: 1S/C8H8FO7/c9-8-2-1-6(4-10)7(3-8)5-16(14-12)15-13-11/h1-4,11-12H,5H2
- InChI Key: YVAOTXGYRYYRTM-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(F)C=C1CO(OO)OOO
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
4-fluoro-2-(hexoxymethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428071-1 g |
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde |
1443350-84-2 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428071-5 g |
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde |
1443350-84-2 | 5g |
€1,373.40 | 2023-04-23 | ||
| Ambeed | A480478-1g |
4-Fluoro-2-((hexyloxy)methyl)benzaldehyde |
1443350-84-2 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12141961-1g |
4-Fluoro-2-((hexyloxy)methyl)benzaldehyde |
1443350-84-2 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12141961-5g |
4-Fluoro-2-((hexyloxy)methyl)benzaldehyde |
1443350-84-2 | 97% | 5g |
$1177 | 2024-07-23 | |
| abcr | AB428071-1g |
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde; . |
1443350-84-2 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB428071-5g |
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde |
1443350-84-2 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 392819-1g |
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde |
1443350-84-2 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
| Fluorochem | 392819-5g |
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde |
1443350-84-2 | 97.0% | 5g |
£1276.00 | 2023-04-30 |
4-fluoro-2-(hexoxymethyl)benzaldehyde Suppliers
4-fluoro-2-(hexoxymethyl)benzaldehyde Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-fluoro-2-(hexoxymethyl)benzaldehyde
Exploring 4-fluoro-2-(hexoxymethyl)benzaldehyde (CAS No. 1443350-84-2): Properties, Applications, and Innovations
In the realm of specialty chemicals, 4-fluoro-2-(hexoxymethyl)benzaldehyde (CAS No. 1443350-84-2) has garnered significant attention for its unique structural features and versatile applications. This fluorinated benzaldehyde derivative combines a fluoro-substituted aromatic ring with a hexoxymethyl side chain, making it a valuable intermediate in pharmaceutical, agrochemical, and material science research. Its molecular formula, C14H19FO2, reflects a balance of hydrophobicity and reactivity, which is critical for modern synthetic workflows.
The compound’s fluorine atom enhances its electronic properties, influencing binding affinity and metabolic stability—a hot topic in drug discovery. Researchers often search for "fluoro benzaldehyde derivatives" or "CAS 1443350-84-2 applications" to explore its role in designing kinase inhibitors or antimicrobial agents. Recent studies highlight its potential in covalent organic frameworks (COFs), where its aldehyde group facilitates Schiff-base reactions for porous material synthesis. This aligns with the growing demand for sustainable materials in energy storage and catalysis.
From a synthetic perspective, 4-fluoro-2-(hexoxymethyl)benzaldehyde is prized for its regioselective reactivity. The hexoxymethyl moiety improves solubility in nonpolar solvents, addressing a common challenge in cross-coupling reactions. Industry forums frequently discuss "how to purify 1443350-84-2" or "alternative routes to fluorinated aldehydes," underscoring its technical relevance. Analytical data (e.g., 1H NMR: δ 10.3 ppm for CHO) further aids quality control, a priority for manufacturers.
Environmental and regulatory trends also shape its use. With the rise of green chemistry, efforts to optimize its synthesis—such as catalytic fluorination or solvent-free methods—are gaining traction. Searches for "biodegradable fluorochemicals" or "1443350-84-2 safety profile" reflect user concerns about ecological impact. Notably, the compound’s stability under ambient conditions makes it a practical choice for industrial scale-up without stringent handling requirements.
In material science, its aldehyde functionality enables covalent grafting onto polymers or nanoparticles, a technique explored in "smart coatings" and "drug delivery systems." Patent analyses reveal its inclusion in light-emitting diodes (LEDs) due to its electron-withdrawing characteristics. Such multidisciplinary applications position CAS 1443350-84-2 as a bridge between academia and industry innovation.
Looking ahead, the demand for tailor-made fluorinated building blocks like 4-fluoro-2-(hexoxymethyl)benzaldehyde will likely grow, driven by advancements in precision medicine and renewable energy technologies. Its compatibility with automated synthesis platforms (e.g., flow chemistry) further future-proofs its utility. For researchers, staying updated on "1443350-84-2 suppliers" or "derivatization protocols" remains key to leveraging its full potential.
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